molecular formula C8H5F3O3 B1319558 4-(Difluoromethoxy)-2-fluorobenzoic acid CAS No. 1017779-52-0

4-(Difluoromethoxy)-2-fluorobenzoic acid

Cat. No. B1319558
CAS RN: 1017779-52-0
M. Wt: 206.12 g/mol
InChI Key: JEXCVZBFHDTIDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Difluoromethoxy)-2-fluorobenzoic acid is a p-difluoromethoxy substituted benzoic acid .


Synthesis Analysis

A convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .


Molecular Structure Analysis

The molecular formula of 4-(Difluoromethoxy)-2-fluorobenzoic acid is C8H6F2O3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Difluoromethoxy)-2-fluorobenzoic acid include a molecular weight of 188.13 g/mol, a density of 1.4±0.1 g/cm3, a boiling point of 272.1±30.0 °C at 760 mmHg, and a flash point of 118.3±24.6 °C .

Scientific Research Applications

Pulmonary Fibrosis Treatment

4-(Difluoromethoxy)-2-fluorobenzoic acid: has been studied for its potential to inhibit the epithelial–mesenchymal transformation (EMT) induced by Transforming growth factor-β1 (TGF-β1), which is a key process in the development of idiopathic pulmonary fibrosis (IPF) . The compound was shown to reduce the expression of proteins associated with EMT, such as α-SMA, vimentin, and collagen I, while increasing the expression of E-cadherin. This suggests a therapeutic potential for reducing pulmonary fibrosis.

Pharmaceutical Synthesis

This compound serves as a key synthetic intermediate in the production of roflumilast , which is a selective phosphodiesterase 4 (PDE4) inhibitor . Roflumilast is used to treat conditions like chronic obstructive pulmonary disease (COPD), indicating the importance of 4-(Difluoromethoxy)-2-fluorobenzoic acid in synthesizing therapeutically valuable drugs.

Anti-Fibrotic Mechanism Exploration

Research involving 4-(Difluoromethoxy)-2-fluorobenzoic acid has provided insights into the anti-fibrotic mechanisms at a cellular level. By studying its effects on A549 cells, researchers have been able to observe the modulation of Smad2/3 phosphorylation levels, which play a significant role in fibrotic diseases .

In Vivo Therapeutic Effects

The compound has been used in animal models to demonstrate therapeutic effects such as improving lung function, reducing lung inflammation and fibrosis, and decreasing collagen deposition . These findings are crucial for developing new treatments for lung diseases.

Molecular Pathology

In the field of molecular pathology, 4-(Difluoromethoxy)-2-fluorobenzoic acid has been part of studies aiming to understand the pathogenesis of diseases at the molecular level, particularly focusing on the role of EMT in fibrosis .

Safety and Hazards

When handling 4-(Difluoromethoxy)-2-fluorobenzoic acid, it’s important to avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-(difluoromethoxy)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3O3/c9-6-3-4(14-8(10)11)1-2-5(6)7(12)13/h1-3,8H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEXCVZBFHDTIDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101276415
Record name 4-(Difluoromethoxy)-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017779-52-0
Record name 4-(Difluoromethoxy)-2-fluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluoromethoxy)-2-fluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.